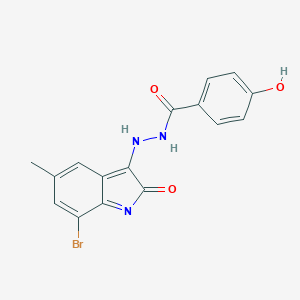![molecular formula C15H16FNO2 B228350 8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione, commonly known as FPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
作用機序
FPD exerts its therapeutic effects through various mechanisms of action. In cancer research, FPD inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease research, FPD reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In Parkinson's disease research, FPD inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
FPD has been shown to have various biochemical and physiological effects in different diseases. In cancer research, FPD induces apoptosis and inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In Alzheimer's disease research, FPD reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In Parkinson's disease research, FPD improves motor function and reduces neuroinflammation by increasing the levels of dopamine and reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
FPD has several advantages for lab experiments, including its high yield and purity, its diverse biological activities, and its potential therapeutic applications. However, FPD also has some limitations, including its toxicity at high doses and its limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using FPD.
将来の方向性
There are several future directions for research on FPD. In cancer research, FPD could be further investigated for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In Alzheimer's disease research, FPD could be further investigated for its potential as a disease-modifying agent and its ability to cross the blood-brain barrier. In Parkinson's disease research, FPD could be further investigated for its potential as a neuroprotective agent and its ability to improve cognitive function. Additionally, FPD could be further modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.
Conclusion:
FPD is a promising compound that has shown diverse biological activities and potential therapeutic applications in various diseases. Its synthesis method has been optimized to produce FPD in high yields and purity, making it suitable for large-scale production. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成法
FPD can be synthesized through a multi-step process that involves the condensation of 4-fluorobenzaldehyde with cyclohexanone, followed by a Michael addition reaction with methyl acrylate. The resulting product is then subjected to a reduction reaction with lithium aluminum hydride to yield FPD. This synthesis method has been optimized to produce FPD in high yields and purity, making it suitable for large-scale production.
科学的研究の応用
FPD has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, FPD has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, FPD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, FPD has been shown to improve motor function and reduce neuroinflammation.
特性
分子式 |
C15H16FNO2 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC名 |
8-(4-fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H16FNO2/c16-11-3-5-12(6-4-11)17-13(18)9-15(10-14(17)19)7-1-2-8-15/h3-6H,1-2,7-10H2 |
InChIキー |
GGCRODQVJJFIOU-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)F |
正規SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)
![[4-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B228289.png)


![N-(2,4-dimethylphenyl)-3-[(5Z)-5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B228298.png)

![Rifamycin, 4-O-[2-(hexahydro-1H-azepin-1-yl)-2-oxoethyl]-](/img/structure/B228313.png)
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228316.png)

![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)
